Product packaging for 2-Aminomethyl-5-phenyl-pyridin-4-ol(Cat. No.:)

2-Aminomethyl-5-phenyl-pyridin-4-ol

Cat. No.: B8319541
M. Wt: 200.24 g/mol
InChI Key: DHQBHRCAVRKJNO-UHFFFAOYSA-N
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Description

Contextualization of Pyridine-Based Heterocycles in Contemporary Chemical Research

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in a vast array of chemical compounds. chemicalbook.comnih.gov Its unique electronic properties, including its basicity and ability to participate in various reactions, make it a versatile building block in numerous areas of chemical research. chemicalbook.com Pyridine-based heterocycles are integral to medicinal chemistry, with a significant number of FDA-approved drugs featuring this core structure. nih.gov Their applications extend beyond pharmaceuticals into materials science, where they are utilized in the development of functional materials and as ligands in catalysis. chemicalbook.com The continuous exploration of pyridine derivatives is driven by the quest for novel molecules with enhanced or entirely new functionalities.

Significance of Multifunctional Pyridinols in Organic Synthesis and Material Science

Pyridinols, and particularly pyridin-4-ols (also known as 4-hydroxypyridines), represent an important subclass of pyridine derivatives. The hydroxyl group imparts distinct chemical properties, including the potential for tautomerism and the ability to act as both a hydrogen bond donor and acceptor. When combined with other functional groups, these multifunctional pyridinols become highly valuable intermediates in organic synthesis. They serve as precursors for more complex molecular architectures and can influence the physicochemical properties of the final products. In material science, the incorporation of multifunctional pyridinols can lead to materials with tailored optical, electronic, and thermal properties. For instance, quaternized derivatives of polyvinylpyridine exhibit interesting solvation and solid-state properties. researchgate.net

Structural Framework of 2-Aminomethyl-5-phenyl-pyridin-4-ol within the Pyridine Family

This compound is a prime example of a multifunctional pyridine derivative. Its structure incorporates several key features that contribute to its chemical reactivity and potential applications:

Pyridine Core: Provides the fundamental heterocyclic framework.

4-Hydroxyl Group: Introduces the characteristics of a pyridin-4-ol, including potential tautomeric forms (pyridin-4-ol and pyridin-4(1H)-one).

2-Aminomethyl Group: A primary amine attached to a methyl group at the 2-position, offering a site for further functionalization and potential for forming coordination complexes.

5-Phenyl Group: A bulky aromatic substituent that can influence the molecule's conformation and intermolecular interactions, such as pi-stacking.

The strategic placement of these functional groups creates a molecule with a rich chemical landscape, poised for a variety of transformations and interactions. The presence of both an acidic hydroxyl group and a basic amino group makes it an interesting candidate for zwitterionic forms and pH-dependent studies. The combination of a hydrogen-bond donor (hydroxyl and amino groups) and acceptor (pyridine nitrogen and hydroxyl oxygen) suggests a propensity for forming intricate hydrogen-bonding networks in the solid state.

While specific, in-depth research on this compound is not widely available in peer-reviewed literature, its structural motifs are found in various researched compounds. For example, aminomethyl-pyridines have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4). The synthesis of substituted 4-hydroxypyridines is an active area of research, with various methods being developed to access these valuable scaffolds. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B8319541 2-Aminomethyl-5-phenyl-pyridin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(aminomethyl)-5-phenyl-1H-pyridin-4-one

InChI

InChI=1S/C12H12N2O/c13-7-10-6-12(15)11(8-14-10)9-4-2-1-3-5-9/h1-6,8H,7,13H2,(H,14,15)

InChI Key

DHQBHRCAVRKJNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=CC2=O)CN

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 Aminomethyl 5 Phenyl Pyridin 4 Ol

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the creation of complex molecules. wikipedia.orgias.ac.in The process involves deconstructing a target molecule into simpler, commercially available or easily synthesized precursor structures. wikipedia.orgscitepress.org This method allows chemists to logically devise multiple synthetic routes and compare their feasibility. wikipedia.org

Applying this strategy to 2-Aminomethyl-5-phenyl-pyridin-4-ol, two primary retrosynthetic disconnections are considered. The first and most straightforward disconnection is at the C-C bond between the pyridine (B92270) ring and the aminomethyl group. This simplifies the target molecule into a key intermediate, 2-formyl-5-phenyl-pyridin-4-ol (or a related carbonyl/carboxyl derivative), and an ammonia (B1221849) source. A further disconnection of the C-N bond of the aminomethyl group suggests a precursor like 2-(halomethyl)-5-phenyl-pyridin-4-ol.

A more convergent approach involves disconnecting the bonds that form the pyridine ring itself. This would break the molecule down into acyclic precursors that can be assembled in a single or multi-step sequence. For a 2,4,5-substituted pyridine, this could involve strategies like the Hantzsch or Guareschi pyridine syntheses, which would build the ring with the phenyl and hydroxyl functionalities already positioned.

Classical and Modern Synthetic Approaches to the Pyridine Core

The formation of the pyridine nucleus is a foundational step in the synthesis of the target molecule. Both classical cycloaddition reactions and modern multi-component reactions offer effective pathways to construct this heterocyclic scaffold.

Cycloaddition Reactions in Pyridine Ring Formation

Cycloaddition reactions provide a powerful method for forming multiple bonds in a single step to construct ring systems. nih.gov The Diels-Alder reaction, particularly the inverse-electron demand variant, is a notable approach for pyridine synthesis. wikipedia.org In this type of reaction, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile, like an enamine, to form a bicyclic intermediate that then expels a small molecule (e.g., nitrogen) to yield the aromatic pyridine ring. wikipedia.orgacsgcipr.org

Another significant method is the transition metal-catalyzed [2+2+2] cycloaddition. nih.gov This reaction assembles the pyridine ring from two alkyne units and a nitrile. It offers excellent control over the substitution pattern, making it a versatile tool for creating highly substituted pyridines from simple, readily available starting materials. nih.gov Formal (3+3) cycloadditions have also been developed, reacting enamines with unsaturated aldehydes or ketones to produce a diverse library of substituted pyridines. acs.org

Table 1: Comparison of Cycloaddition Strategies for Pyridine Synthesis

Reaction TypeKey ReactantsGeneral CharacteristicsReference
Inverse-Electron Demand Diels-AlderElectron-poor diene (e.g., 1,2,4-triazine) + EnamineExcellent for accessing pyridines with substitution patterns that are difficult to obtain otherwise. wikipedia.org
Transition Metal-Catalyzed [2+2+2] Cycloaddition2x Alkyne + NitrileHigh efficiency and control over regioselectivity under mild conditions. nih.gov
Formal [4+2] CycloadditionVinylallenes + Sulfonyl CyanidesA convergent strategy leading to highly substituted pyridines. acs.org
Formal (3+3) CycloadditionEnamines + Enals/EnonesOrganocatalyzed method suitable for large-scale synthesis. acs.org

Multi-Component Reactions for Pyridine Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. bohrium.comnih.gov This approach is valued for its atom economy, reduced reaction times, and operational simplicity. nih.govresearchgate.net

The Hantzsch pyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. taylorfrancis.com Modifications of this reaction are widely used. For instance, a one-pot, four-component reaction can be employed using an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) to generate highly functionalized pyridines in excellent yields, often accelerated by microwave irradiation. acs.org These MCRs provide a direct and flexible route to complex pyridine structures, making them a cornerstone of modern heterocyclic chemistry. bohrium.comresearchgate.net

Introduction and Functionalization of the Aminomethyl Moiety

Once the substituted 5-phenyl-pyridin-4-ol core is established, the final key step is the introduction of the aminomethyl group at the C2 position.

Mannich-Type Reactions and Aminomethylation Strategies

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orglibretexts.org In its classic form, it combines an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. libretexts.org The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the nucleophile (the enol form of the active hydrogen compound). wikipedia.org

While pyridines are generally reluctant to undergo electrophilic substitution, the presence of an activating hydroxyl group at the C4 position can facilitate such reactions. acs.org The aminomethylation of pyridines via a Mannich-type reaction is a useful protocol for introducing nitrogen-containing functionalities. acs.orgnih.gov This method can provide a direct pathway to the target compound by reacting the 5-phenyl-pyridin-4-ol precursor with formaldehyde (B43269) and ammonia or a protected amine equivalent.

Reductive Amination Protocols for Aminomethyl Group Formation

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org The process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, this strategy is typically applied to a precursor such as 2-formyl-5-phenyl-pyridin-4-ol. The aldehyde is reacted with ammonia, followed by reduction with a suitable agent. More commonly, the aminomethyl group is derived from a different functional group. A practical synthetic route involves the reduction of a nitrile. For example, a 2-cyano-5-phenyl-pyridin-4-ol precursor can be selectively hydrogenated using catalysts like Raney Nickel to yield the desired this compound. nih.gov This transformation is a key step in published syntheses of related aminomethyl-pyridine derivatives. nih.gov

Alternative reducing agents for reductive aminations include various borohydride (B1222165) reagents. masterorganicchemistry.comsigmaaldrich.com While sodium borohydride can be used, milder and more selective agents like sodium cyanoborohydride (NaBH₃CN) or pyridine-borane complexes are often preferred because they can selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.comsciencemadness.org

Table 2: Selected Reducing Agents for Reductive Amination

Reducing AgentTypical SubstrateKey CharacteristicsReference
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C)Nitriles, IminesIdeal "green" agent; can be used to reduce C≡N to CH₂NH₂. nih.govacsgcipr.org
Sodium Cyanoborohydride (NaBH₃CN)Iminium ionsMild and selective; can be used in one-pot reactions. Toxic cyanide byproducts are a drawback. masterorganicchemistry.com
Pyridine-Borane (C₅H₅N·BH₃)Iminium ionsMild alternative to cyanoborohydride-based procedures, often used with molecular sieves. sciencemadness.orgacsgcipr.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Iminium ionsEffective and less toxic than NaBH₃CN, but delivers only one hydride. masterorganicchemistry.com

Stereoselective Synthesis and Chiral Induction Approaches

The creation of enantiomerically pure this compound is a critical challenge, as the biological activity of chiral molecules often resides in a single enantiomer. While direct asymmetric synthesis of this specific molecule has not been extensively reported, several established methodologies for analogous structures provide a roadmap for achieving stereoselectivity.

One of the most common strategies for obtaining enantiomerically pure compounds is chiral resolution of a racemic mixture. researchgate.net This process involves the separation of enantiomers, which have identical physical properties, by converting them into diastereomers with a chiral resolving agent. researchgate.net These diastereomers, having different physical properties like solubility, can then be separated by conventional techniques such as crystallization. For aminopyridines, chiral acids like tartaric acid or mandelic acid are frequently employed as resolving agents to form diastereomeric salts. Following separation, the resolving agent is removed to yield the pure enantiomers.

Another powerful technique for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.netnih.govresearchgate.net Polysaccharide-based CSPs are particularly versatile for the separation of a wide range of chiral compounds, including those with amine functionalities. researchgate.net Pre-column derivatization of the amine with an achiral reagent can sometimes enhance the separation efficiency on a chiral column. researchgate.net

Enzymatic resolution offers a highly selective and environmentally friendly alternative for obtaining chiral amines. nih.govnih.gov Enzymes, such as lipases or proteases, can selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. nih.gov This kinetic resolution process can provide access to enantiomerically enriched amines and their derivatives under mild reaction conditions.

While direct asymmetric synthesis methods for this compound are not well-documented, palladium-catalyzed asymmetric reactions have shown promise for the enantioselective functionalization of pyridines in other contexts. nih.gov Future research may focus on adapting these catalytic systems for the direct asymmetric synthesis of the target molecule, potentially offering a more efficient route than resolution.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and cost-effective manufacturing processes. Key to this is the utilization of multicomponent reactions (MCRs) , which allow for the construction of complex molecules from three or more starting materials in a single step. nih.govbohrium.comacsgcipr.org MCRs are inherently atom-economical and can significantly reduce waste, energy consumption, and reaction times compared to traditional multi-step syntheses.

Several MCRs have been developed for the synthesis of substituted pyridines and pyridin-4-ols. researchgate.netbohrium.comrsc.org For instance, a one-pot, four-component reaction of an aldehyde, an active methylene (B1212753) compound, an acetophenone derivative, and ammonium acetate can yield highly functionalized pyridines. researchgate.net The use of microwave irradiation in these reactions can further accelerate the process and improve yields. researchgate.net While a specific MCR for this compound has not been reported, the existing methodologies for related structures provide a strong foundation for the development of such a process.

The choice of solvent is another critical aspect of green synthesis. The use of greener solvents, such as water or bio-based solvents, is highly desirable to minimize the environmental impact of the synthesis. researchgate.net Solvent-free reaction conditions, where possible, represent an even more sustainable approach. nih.gov

Furthermore, the use of catalysts that are efficient, recyclable, and non-toxic is a central tenet of green chemistry. Molecular iodine, for example, has been used as an environmentally friendly catalyst for the synthesis of fused pyridine derivatives. rsc.org The development of catalytic systems that can be easily separated from the reaction mixture and reused is an active area of research.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Without access to published research containing the primary ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, and HRMS data for this specific molecule, the creation of a scientifically accurate and detailed article as outlined is unachievable. Information on related but structurally different compounds cannot be substituted, as per the strict instructions to focus solely on "2-Aminomethyl-5-phenyl-pyridin-4-ol."

Should peer-reviewed research detailing the synthesis and spectroscopic characterization of this compound become publicly available in the future, the requested article can be generated.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For a compound like this compound, the spectrum would be expected to reveal absorptions characteristic of its constituent aromatic systems—the phenyl group and the substituted pyridine (B92270) ring.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound would be dominated by π → π* transitions associated with the conjugated π-electron systems of the phenyl and pyridin-4-ol rings. The phenyl ring typically exhibits two absorption bands: a strong E2-band around 200-210 nm and a weaker, structured B-band around 250-270 nm. The pyridin-4-ol moiety, a chromophore itself, would also contribute significantly to the spectrum. The presence of substituents—the aminomethyl group and the phenyl group—would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyridine and benzene (B151609) chromophores. This is due to the extension of the conjugated system and the electron-donating nature of the amino and hydroxyl groups. The n → π* transitions, arising from the non-bonding electrons on the nitrogen and oxygen atoms, would likely appear as weaker, longer-wavelength absorptions. A hypothetical data table for such absorptions is presented below.

Hypothetical UV-Vis Absorption Data for this compound in Methanol

Wavelength (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment
~210 ~25,000 π → π* (Phenyl E2-band)
~260 ~8,000 π → π* (Pyridine-derived)
~280 ~1,500 π → π* (Phenyl B-band)

Note: This table is illustrative and not based on experimental data for the specific compound.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. While no crystal structure for this compound has been reported, this section describes the key parameters that would be determined from such an analysis.

Determination of Molecular Conformation and Torsion Angles

X-ray diffraction analysis would precisely determine the bond lengths, bond angles, and, crucially, the torsion angles within the molecule. A key conformational feature would be the dihedral angle between the planes of the phenyl and pyridine rings. This angle is influenced by steric hindrance between the ortho-hydrogens of the two rings and the electronic effects of the substituents. The conformation of the aminomethyl group relative to the pyridine ring would also be of significant interest.

Analysis of Crystal Packing and Unit Cell Parameters

Hypothetical Crystallographic Data Table

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value

Note: This table represents the type of data that would be obtained and is not based on experimental results for the specific compound.

Investigation of Intramolecular and Intermolecular Interactions

The pyridin-4-ol and aminomethyl groups are capable of forming strong hydrogen bonds. An intramolecular hydrogen bond might be observed between the hydroxyl group and the pyridine nitrogen. In the crystal lattice, a network of intermolecular hydrogen bonds involving the hydroxyl group, the amino group, and the pyridine nitrogen would be expected to play a dominant role in stabilizing the crystal packing. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal structures of phenyl-substituted pyridines and would likely be observed. rsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

The molecule this compound is not inherently chiral. However, if it were to crystallize in a chiral space group or be resolved into enantiomers through other means (for example, by forming a salt with a chiral acid), then chiroptical techniques like circular dichroism (CD) spectroscopy would be applicable. CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral sample, the CD spectrum would show positive or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. The specific sign and intensity of these bands would be characteristic of the absolute configuration of the enantiomer. In the absence of a chiral center or a chiral arrangement, no CD signal would be expected.

Tautomeric Equilibria and Conformational Dynamics of 2 Aminomethyl 5 Phenyl Pyridin 4 Ol

Investigation of Pyridinol-Pyridone Tautomerism

A key feature of pyridin-4-ols is the tautomeric equilibrium between the pyridinol (enol-like) and pyridone (keto-like) forms. In the case of 2-Aminomethyl-5-phenyl-pyridin-4-ol, this equilibrium is a critical determinant of its chemical properties.

The quantification of tautomeric ratios is typically achieved through a combination of spectroscopic and crystallographic techniques. For analogous pyridin-4-one systems, Nuclear Magnetic Resonance (NMR) spectroscopy in solution is a powerful tool. The chemical shifts of the ring protons and carbons are distinct for the pyridinol and pyridone tautomers, allowing for the determination of their relative populations. In the solid state, X-ray crystallography provides definitive evidence for the predominant tautomeric form within the crystal lattice. nih.gov Infrared (IR) spectroscopy can also be employed, as the C=O stretch of the pyridone form and the O-H stretch of the pyridinol form exhibit characteristic absorption bands. nih.gov

For structurally related compounds, the pyridone tautomer is often favored in the solid state due to its ability to form strong intermolecular hydrogen bonds. researchgate.net

Table 1: Spectroscopic Methods for Tautomeric Analysis

Spectroscopic MethodObservable ParameterInformation Gained
¹H and ¹³C NMRChemical ShiftsRatio of tautomers in solution
X-ray CrystallographyBond lengths and atomic positionsDominant tautomer in the solid state
Infrared (IR) SpectroscopyVibrational frequencies (e.g., C=O, O-H)Presence of specific tautomeric forms
UV/Vis SpectroscopyAbsorption maximaTautomeric equilibrium in different solvents

The position of the pyridinol-pyridone equilibrium is highly sensitive to the surrounding environment. In general, for 4-hydroxypyridine (B47283) systems, the pyridone form is favored in polar solvents, while the pyridinol form becomes more significant in nonpolar solvents. chemtube3d.com This is attributed to the larger dipole moment of the zwitterionic pyridone tautomer, which is better stabilized by polar solvent molecules. wuxibiology.com

The pH of the solution also plays a crucial role. Protonation of the pyridine (B92270) nitrogen or deprotonation of the hydroxyl group can significantly shift the equilibrium. For instance, in acidic conditions, protonation of the ring nitrogen in the pyridinol form can stabilize this tautomer. Conversely, in basic media, deprotonation of the hydroxyl group leads to the formation of a phenolate-like anion, which is a distinct species from the neutral tautomers.

Analysis of Rotational Isomerism and Conformational Flexibility of the Aminomethyl Group

The aminomethyl group at the 2-position introduces significant conformational flexibility to the molecule. Rotation around the C2-C(aminomethyl) bond and the C(aminomethyl)-N bond leads to various rotational isomers (rotamers). The relative energies of these rotamers are influenced by steric interactions with the adjacent hydroxyl group and the phenyl ring at the 5-position, as well as potential intramolecular hydrogen bonding.

Computational studies on similar substituted pyridines have shown that the energy barriers to rotation are generally low, suggesting that multiple conformations can coexist at room temperature. nih.gov The preferred conformation will likely be one that minimizes steric hindrance while maximizing favorable intramolecular interactions.

Intramolecular Hydrogen Bonding Networks and Their Role in Conformation

A significant feature of this compound is the potential for the formation of intramolecular hydrogen bonds. A hydrogen bond can form between the hydroxyl group at the 4-position and the nitrogen atom of the aminomethyl group, or between the amino group and the oxygen of the hydroxyl group. The formation of such a hydrogen bond would create a six-membered ring, which is an energetically favorable arrangement. rsc.org

This intramolecular hydrogen bond would be expected to have a profound effect on the molecule's conformation, restricting the rotation of the aminomethyl group and holding it in a more planar arrangement with the pyridine ring. The strength of this hydrogen bond will depend on the specific tautomeric form present and the solvent environment. In nonpolar solvents, where intermolecular hydrogen bonding is less competitive, the formation of an intramolecular hydrogen bond is more likely.

Experimental and Theoretical Studies on Proton Transfer Processes

Proton transfer is a fundamental process in the tautomerization of this compound. The movement of a proton between the hydroxyl oxygen and the ring nitrogen constitutes the interconversion of the pyridinol and pyridone forms. This process can occur through an intramolecular pathway or be mediated by solvent molecules. masterorganicchemistry.com

Theoretical studies, often employing Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of proton transfer. nih.govorientjchem.org For related systems, these calculations can map the potential energy surface for the tautomerization reaction, identifying the transition state and the energy barrier for the process. nih.gov The energy barrier for intramolecular proton transfer is often high, and the reaction is frequently catalyzed by the presence of protic solvent molecules like water, which can form a hydrogen-bonded bridge and facilitate the proton shuttle. wuxibiology.com Experimental techniques such as temperature-jump relaxation spectroscopy can be used to study the kinetics of such fast proton transfer reactions in solution.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are instrumental in understanding the geometry, stability, and electronic properties of compounds like 2-Aminomethyl-5-phenyl-pyridin-4-ol.

The structure of this compound is not static. The aminomethyl and phenyl groups can rotate, leading to various conformers. More significantly, the pyridin-4-ol moiety can exist in tautomeric forms, primarily the pyridinol and pyridone forms.

Computational studies on the parent compound, 4-hydroxypyridine (B47283), have shown that the pyridinol form is more stable than the 4-pyridone tautomer in the gas phase. wayne.edu Ab initio calculations have estimated that 4-hydroxypyridine is more stable than 4-pyridone by approximately 2.4 kcal/mol. wayne.edu This preference is attributed to the aromaticity of the pyridinol form. However, in polar solvents, this equilibrium can shift, with the more polar pyridone tautomer being favored. researchgate.net For this compound, DFT calculations would be essential to determine the relative energies of its possible tautomers and conformers, providing insight into which forms are most likely to be present under different conditions.

Table 1: Illustrative Tautomeric Equilibrium Data for 4-Hydroxypyridine/4-Pyridone

TautomerRelative Energy (kcal/mol, Gas Phase)Dipole Moment (Debye)
4-Hydroxypyridine0.0~2.5
4-Pyridone+2.4 wayne.edu~6.5

Note: Data is for the parent 4-hydroxypyridine system and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For pyridine (B92270) derivatives, the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-orbital. mdpi.com Substituents can significantly alter the energies and distributions of these orbitals. In this compound, the aminomethyl group (an electron-donating group) would be expected to raise the energy of the HOMO, while the phenyl group's effect would depend on its conformation relative to the pyridine ring. DFT calculations can precisely quantify these effects.

Table 2: Representative Frontier Molecular Orbital Data for Substituted Pyridines

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyridine-6.78-0.456.33
4-Aminopyridine-5.92-0.115.81
4-Nitropyridine-7.54-2.874.67

Note: These values are illustrative and calculated at a representative level of theory. The actual values for this compound would need to be specifically computed.

Ionization potential (IP) and electron affinity (EA) can be estimated from the HOMO and LUMO energies, respectively, via Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO). These values are crucial for understanding the molecule's behavior in electron transfer processes.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, indicating these as likely sites for protonation or interaction with electrophiles. The hydrogen of the hydroxyl group and the hydrogens of the aminomethyl group would likely exhibit positive electrostatic potential.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. tu-darmstadt.denih.gov An MD simulation would model the interactions of this compound with solvent molecules (e.g., water) and predict its conformational changes, solvation structure, and transport properties. nih.govresearchgate.netcapes.gov.br

In a typical MD simulation, the molecule and a large number of solvent molecules are placed in a simulation box with periodic boundary conditions. tu-darmstadt.de The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time.

For this compound in an aqueous solution, MD simulations could reveal:

The stability of different tautomers and conformers in solution.

The structure of the hydration shell around the molecule.

The dynamics of hydrogen bonding between the molecule and water.

The rotational and translational diffusion coefficients.

Spectroscopic Property Prediction (NMR, UV-Vis, IR) using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.govresearchgate.net

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the 1H and 13C NMR chemical shifts. nih.gov By calculating the chemical shifts for different possible isomers, tautomers, or conformers, and comparing them with experimental spectra, the most probable structure in solution can be identified. youtube.com For this compound, this would be crucial for distinguishing between the pyridinol and pyridone forms and for assigning the complex aromatic signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. This can help to understand the electronic transitions responsible for the molecule's color and photophysical properties.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Pyridine Derivative

Spectroscopic DataPredicted ValueExperimental Value
1H NMR (H-2, ppm)8.68.5
13C NMR (C-4, ppm)151.2150.1
IR (C=N stretch, cm-1)15901582
UV-Vis (λmax, nm)255257

Note: This table provides a hypothetical comparison to illustrate the typical accuracy of such predictions.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface (PES) for a reaction, chemists can identify the transition states and intermediates involved, and calculate the activation energies. nih.gov

For this compound, reaction pathway analysis could be used to study:

Protonation/Deprotonation: The mechanism and pKa values associated with the addition or removal of a proton from the hydroxyl, amino, or pyridine nitrogen sites. researchgate.netnih.gov

Oxidation: The pathways and energetics of oxidation reactions, which are relevant to its potential role in biological systems or as a synthetic intermediate.

Reactions with other molecules: The mechanism of its interaction with other chemical species, such as enzymes or other reactants. nih.gov

By locating the transition state structure for a given reaction step and calculating its energy relative to the reactants, the activation energy barrier can be determined. This information is critical for understanding the reaction kinetics and predicting the feasibility of a proposed reaction mechanism.

Quantitative Structure-Reactivity Relationships (QSAR) for Chemical Transformations (excluding biological activity predictions)

Quantitative Structure-Reactivity Relationship (QSAR) models are computational tools that correlate the structural or property descriptors of a series of compounds with their chemical reactivity. In the context of this compound and its analogs, QSAR studies are instrumental in predicting their behavior in various chemical transformations, thereby guiding reaction optimization and the design of novel synthetic routes. These models are built upon the principle that the reactivity of a molecule is intrinsically linked to its physicochemical properties, which can be quantified through molecular descriptors.

The development of a QSAR model for chemical reactivity involves a dataset of compounds with known reaction rates or yields for a specific transformation. Molecular descriptors, which are numerical representations of a molecule's properties, are calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to establish a mathematical relationship between the descriptors and the observed reactivity.

A typical QSAR equation takes the form:

Reactivity = a(Descriptor 1) + b(Descriptor 2) + ... + c

where 'a' and 'b' are coefficients determined by the regression analysis, and 'c' is a constant. The quality of a QSAR model is assessed through various statistical parameters, including the coefficient of determination (R²), which indicates the proportion of the variance in the reactivity that is predictable from the descriptors. chemrevlett.comchemrevlett.com

Detailed Research Findings

While specific QSAR studies on the chemical transformations of this compound are not extensively available in the public domain, research on analogous pyridine derivatives provides a strong foundation for understanding its potential reactivity through QSAR. Studies on substituted pyridines have demonstrated that electronic descriptors, such as Hammett constants (σ) and calculated atomic charges, are often critical in predicting reactivity in reactions like nucleophilic aromatic substitution or electrophilic attack. researchgate.netrsc.org

For example, in a hypothetical study on the N-alkylation of a series of substituted pyridinols, a QSAR model might be developed. The reactivity, measured as the logarithmic value of the reaction rate constant (log k), could be correlated with descriptors such as the calculated charge on the pyridine nitrogen, the energy of the Highest Occupied Molecular Orbital (HOMO), and a steric parameter like the van der Waals volume of the substituent at the 5-position.

A hypothetical QSAR model for such a reaction might look like this:

log k = -2.5(Charge on N) + 0.8(E_HOMO) - 0.1(van der Waals Volume) + 5.2

This equation would suggest that a more negative charge on the nitrogen atom (increased nucleophilicity), a higher HOMO energy (greater ease of donating electrons), and a smaller substituent at the 5-position (less steric hindrance) would lead to a faster reaction rate.

The predictive power of such a model would be validated using both internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. nih.gov

Illustrative Data Tables

To illustrate the application of QSAR in studying the chemical transformations of compounds related to this compound, the following data tables present hypothetical data for a series of 5-substituted-2-aminomethyl-pyridin-4-ols undergoing a representative chemical transformation, such as acylation of the amino group.

Table 1: Hypothetical Reactivity Data and Molecular Descriptors for a Series of 5-Substituted-2-aminomethyl-pyridin-4-ols in an Acylation Reaction.

CompoundSubstituent (R)log(k_rel)Charge on Amino N (qN)HOMO Energy (eV)Steric Parameter (Es)
1 -H0.00-0.350-8.500.00
2 -CH30.15-0.355-8.45-1.24
3 -Cl-0.25-0.340-8.65-0.97
4 -OCH30.30-0.360-8.35-0.55
5 -NO2-0.80-0.320-8.90-2.52
6 -Phenyl0.10-0.352-8.48-2.31

Table 2: Resulting Hypothetical QSAR Model for the Acylation Reaction.

Statistical ParameterValue
Equation log(k_rel) = -5.8(qN) - 1.2(HOMO Energy) - 0.1(Es) - 8.5
0.95
Q² (Cross-validated R²) 0.88
F-statistic 37.5
p-value < 0.001

The high R² and Q² values in this hypothetical model would indicate a strong correlation between the chosen descriptors and the observed reactivity, suggesting that the model could be reliably used to predict the acylation reactivity of other similar compounds. The equation indicates that more electron-donating substituents (leading to a more negative charge on the amino nitrogen and a higher HOMO energy) and less sterically demanding substituents would enhance the rate of acylation.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for protonation and quaternization reactions. In the presence of acids, the nitrogen atom readily accepts a proton to form a pyridinium (B92312) salt. This reactivity is a fundamental characteristic of pyridines. chemicalbook.comgoogle.com

Alkylation of the pyridine nitrogen can be achieved using various alkylating agents, such as alkyl halides, to form quaternary pyridinium salts. chemicalbook.com The reaction of related bis(imino)pyridine systems with organometallic reagents like MeLi, MgR₂, and ZnR₂ has been shown to result in N-alkylation, although rearrangements can occur depending on the substituents and reaction conditions. acs.org

Table 1: Reactivity of the Pyridine Nitrogen

Reaction Type Reagents Product Type
Protonation Acids (e.g., HCl) Pyridinium Salt

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the 4-position exhibits typical reactivity for this functional group, including O-alkylation and O-acylation. The pyridin-4-ol tautomer is generally favored over the pyridone form in many solvents.

O-alkylation can be accomplished using alkyl halides in the presence of a base to form the corresponding ether. For instance, selective O-alkylation of similar hydroxypyrimidines has been achieved using specific combinations of base and alkylating agent, such as a lithium counterion with bromoacetonitrile (B46782) in THF. nih.gov In the case of hydroxypyridines, reaction with 1-chloro-2,4,6-trinitrobenzene has shown that 4-hydroxypyridine (B47283) can react at the nitrogen atom, while 3-hydroxypyridine (B118123) reacts at the oxygen atom, highlighting the influence of substituent position on reactivity. nih.gov

Esterification of the hydroxyl group can be carried out using acyl chlorides or anhydrides in the presence of a base.

Table 2: Reactions of the Phenolic Hydroxyl Group

Reaction Type Reagents Product Type
O-Alkylation Alkyl Halide, Base Ether

Transformations at the Aminomethyl Moiety

The primary amine of the aminomethyl group is a versatile site for various chemical modifications, including nucleophilic and electrophilic reactions, as well as derivatization.

The lone pair of electrons on the nitrogen atom of the aminomethyl group allows it to act as a nucleophile. It can participate in reactions with a variety of electrophiles. For example, primary and secondary amines are known to engage in intermolecular hydrogen bonding. nih.gov

The aminomethyl group can be readily derivatized through amidation and alkylation reactions.

Amidation: Reaction with acyl chlorides or anhydrides leads to the formation of the corresponding amides. This acylation is a common transformation for primary amines. nih.gov The development of an HPLC method for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) involved pre-column derivatization with 4-nitrobenzoic acid to form an amide.

N-Alkylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. The N-alkylation of amines with alcohols has been achieved using various catalysts, including novel cobalt(II) and iridium complexes. nih.govgoogle.comgoogle.com Studies on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole have shown that the reaction can lead to a mixture of regioisomers.

Table 3: Derivatization of the Aminomethyl Moiety

Derivatization Reaction Reagents Product
Amidation Acyl Chloride/Anhydride N-Acyl derivative
N-Alkylation Alkyl Halide, Base N-Alkyl derivative

Aromatic Substitution Reactions on the Phenyl and Pyridine Rings

Both the phenyl and pyridine rings can undergo electrophilic aromatic substitution, although the reactivity of the pyridine ring is generally lower than that of benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of the activating hydroxyl and aminomethyl groups on the pyridine ring would be expected to facilitate electrophilic substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for introducing new substituents onto the pyridine and phenyl rings, typically starting from a halogenated precursor. google.com For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been used to synthesize a series of 5-aryl-2-methylpyridin-3-amine derivatives. Similarly, Sonogashira coupling of 4-bromo-6H-1,2-oxazines with alkynes has been reported.

Ring Transformations and Rearrangement Mechanisms

The pyridine ring system can undergo ring transformations under certain conditions. For example, reactions of pyrimidine (B1678525) salts with nucleophiles can lead to ring transformations into other heterocyclic systems. The conversion of para-substituted pyridines into meta-substituted anilines has been achieved through sequential ring-opening and ring-closing reactions.

While specific ring transformations for 2-Aminomethyl-5-phenyl-pyridin-4-ol have not been extensively documented, the potential for such reactions exists, particularly under forcing conditions or with specific reagents designed to induce ring-opening and subsequent recyclization. For instance, the reaction of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones with nucleophiles can lead to recyclization to form different heterocyclic products.

Synthesis and Characterization of Derivatives and Analogues

Structural Modification at the Aminomethyl Group

The aminomethyl group serves as a key functional handle for structural modifications. Researchers would typically explore the impact of N-alkylation, N-acylation, and the formation of sulfonamides or ureas. These modifications would systematically vary steric bulk, electronic properties, and hydrogen bonding capacity to probe interactions with potential biological targets.

Table 1: Hypothetical Modifications at the Aminomethyl Group

Derivative TypeR-Group VariationExpected Influence on Properties
Secondary AminesMethyl, Ethyl, IsopropylIncreased lipophilicity, altered basicity
AmidesAcetyl, BenzoylReduced basicity, introduction of hydrogen bond acceptors
SulfonamidesMethanesulfonyl, ToluenesulfonylIntroduction of acidic N-H, strong hydrogen bond acceptor

Substitution on the Phenyl Ring

Table 2: Hypothetical Substitutions on the Phenyl Ring

PositionSubstituentElectronic EffectSteric Effect
para-Cl, -FElectron-withdrawingMinimal
para-OCH₃, -CH₃Electron-donatingModerate
ortho-NO₂Strong electron-withdrawingSignificant
meta-CF₃Strong electron-withdrawingModerate

Alterations to the Pyridine (B92270) Core

Modifications to the pyridine ring itself, although often more synthetically challenging, would be a logical step in a thorough SAR study. This could involve the introduction of additional substituents or even the replacement of the pyridine ring with other heterocyclic systems to create bioisosteres.

Systematic Studies on Structure-Reactivity Relationships of Derivatives

A critical component of such research would be the systematic evaluation of how the aforementioned structural changes affect the chemical reactivity of the molecule. This could involve studying the pKa of the pyridinol and amino groups, the susceptibility to oxidation, and the kinetics of various chemical reactions.

Investigation of Hybrid Molecular Systems Incorporating the 2-Aminomethyl-5-phenyl-pyridin-4-ol Scaffold

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a modern approach in drug discovery. google.comnih.gov Should the this compound scaffold demonstrate interesting properties, researchers might explore creating hybrid molecules by linking it to other known active fragments to achieve synergistic or multi-target effects. The design of such hybrids often involves computational modeling to predict favorable interactions with biological macromolecules. nih.gov

Coordination Chemistry and Metal Ion Interactions

Ligand Design Principles and Coordination Modes

The design of 2-Aminomethyl-5-phenyl-pyridin-4-ol as a ligand is predicated on the strategic placement of its functional groups to facilitate effective chelation with metal ions. The pyridine (B92270) nitrogen, the hydroxyl oxygen, and the amino nitrogen can all act as donor atoms. The presence of these multiple donor sites allows for a variety of coordination modes, including monodentate, bidentate, and potentially bridging interactions. researchgate.net

The most probable coordination mode involves the formation of a stable five- or six-membered chelate ring. Bidentate chelation is highly likely, involving the pyridyl nitrogen and the amino nitrogen, or the hydroxyl oxygen and the amino nitrogen. The specific coordination adopted will be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. The phenyl substituent at the 5-position can also influence the electronic properties and steric hindrance of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Chelate Ring Size
Bidentate (N,N)Pyridyl Nitrogen, Amino Nitrogen5-membered
Bidentate (N,O)Amino Nitrogen, Hydroxyl Oxygen6-membered
MonodentatePyridyl Nitrogen or Amino Nitrogen or Hydroxyl Oxygen-
BridgingCombination of donor atoms linking two or more metal centersVariable

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is anticipated to follow established procedures for the formation of coordination compounds. A general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating to facilitate complex formation. The choice of solvent and reaction temperature can be critical in obtaining crystalline products suitable for single-crystal X-ray diffraction analysis. nih.govresearchgate.net

Characterization of the resulting metal complexes would employ a suite of analytical techniques to elucidate their composition and structure. Elemental analysis would be used to determine the empirical formula of the complexes. Molar conductivity measurements in a suitable solvent can help to distinguish between ionic and non-ionic complexes. Magnetic susceptibility measurements at room temperature provide information about the electronic configuration and spin state of the metal ion in the complex. nih.gov

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the interaction between this compound and metal ions.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with those of its metal complexes can provide direct evidence of coordination. A shift in the vibrational frequencies of the C=N (pyridine), C-O (hydroxyl), and N-H (amino) bonds upon complexation would indicate their involvement in bonding to the metal ion. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes can offer insights into the geometry of the coordination sphere around the metal ion. The positions and intensities of the d-d transitions and charge transfer bands are characteristic of specific coordination environments (e.g., octahedral, tetrahedral, square planar). nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide information about the binding sites. nih.gov

Theoretical Modeling of Coordination Geometries and Electronic Structures of Complexes

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental findings and providing a deeper understanding of the properties of metal complexes. nih.govuef.fi Theoretical modeling can be employed to:

Optimize Coordination Geometries: DFT calculations can predict the most stable coordination geometries for complexes of this compound with various metal ions. This can help to rationalize the experimentally observed structures or predict the structures of yet-to-be-synthesized complexes.

Analyze Electronic Structures: The electronic structure of the complexes, including the distribution of molecular orbitals and the nature of the metal-ligand bonding, can be investigated. This provides insights into the electronic properties of the complexes, such as their spectroscopic and magnetic behavior. nih.gov

Predict Spectroscopic Properties: Theoretical calculations can be used to simulate the IR and UV-Vis spectra of the complexes. Comparison of the calculated spectra with the experimental data can aid in the assignment of spectral features and validate the proposed structures.

Potential as Ligands in Catalytic Systems

The structural features of this compound suggest that its metal complexes could have significant potential as catalysts in various organic transformations. The ability to form stable chelate complexes with transition metals is a key attribute for many catalytic systems. ekb.egresearchgate.net

Transition Metal Catalysis: Complexes of this ligand with metals such as copper, palladium, nickel, and iron could be explored as catalysts for a range of reactions, including cross-coupling reactions, oxidation, and reduction reactions. researchgate.netnih.gov The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring or the phenyl group to optimize catalytic activity and selectivity.

Organocatalysis: While the focus is on metal complexes, the ligand itself, with its basic nitrogen atoms and acidic hydroxyl group, could potentially act as an organocatalyst in certain reactions.

The development of catalysts based on this compound could offer advantages such as high efficiency, selectivity, and the potential for catalyst recovery and reuse, particularly if the complexes are immobilized on a solid support. nih.gov Further research in this area is warranted to fully explore the catalytic potential of these novel coordination compounds.

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks in Crystalline and Amorphous States

Hydrogen bonds are among the strongest and most directional of intermolecular interactions, and they are expected to be the primary drivers of supramolecular assembly for 2-Aminomethyl-5-phenyl-pyridin-4-ol. The molecule possesses multiple hydrogen bond donors (the hydroxyl group and the amino group) and acceptors (the hydroxyl oxygen, the amino nitrogen, and the pyridinyl nitrogen).

The formation of robust hydrogen-bonding synthons, which are predictable and reliable patterns of hydrogen bonds, would be anticipated. For instance, the hydroxyl group can act as a donor to the pyridinyl nitrogen of a neighboring molecule, forming a strong O-H···N bond. Similarly, the aminomethyl group can participate in N-H···O or N-H···N hydrogen bonds. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.

In the absence of experimental data for the title compound, we can look to related structures. For example, in the crystal structure of phenyl(pyridin-2-yl)methanol, O-H···N hydrogen bonds are observed to link molecules into helical chains. A similar motif could be envisaged for this compound.

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor GroupAcceptor GroupPotential Synthon Type
Pyridin-4-ol (-OH)Pyridinyl Nitrogen (-N=)O-H···N
Pyridin-4-ol (-OH)Amino Nitrogen (-NH2)O-H···N
Amino (-NH2)Pyridin-4-ol Oxygen (-OH)N-H···O
Amino (-NH2)Pyridinyl Nitrogen (-N=)N-H···N
Amino (-NH2)Amino Nitrogen (-NH2)N-H···N

This table is predictive and awaits experimental verification.

π-Stacking Interactions Involving Aromatic Rings

The presence of both a phenyl ring and a pyridine (B92270) ring in this compound introduces the possibility of π-stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic systems, play a crucial role in the stabilization of supramolecular architectures.

The geometry of these interactions can vary, leading to different packing arrangements. Common motifs include face-to-face and edge-to-face (or T-shaped) stacking. The specific arrangement and the resulting inter-ring distances are sensitive to the electronic nature of the rings and the presence of other intermolecular forces. The electron-deficient nature of the pyridine ring and the electron-rich character of the phenyl ring could lead to favorable donor-acceptor type π-stacking interactions.

Studies on other phenyl-substituted heterocyclic compounds have demonstrated the significance of π-stacking. For instance, in the crystal structure of some pyrazolopyridine derivatives, π–π interactions with inter-centroid distances ranging from 3.5 to 3.9 Å have been observed to contribute to the formation of columnar stacks.

Table 2: Predicted π-Stacking Parameters for this compound

Interacting RingsPredicted Interaction TypeExpected Centroid-Centroid Distance (Å)
Phenyl - PhenylFace-to-Face or Edge-to-Face~3.4 - 3.8
Phenyl - PyridineFace-to-Face (potentially offset)~3.3 - 3.7
Pyridine - PyridineFace-to-Face (potentially offset)~3.3 - 3.7

These values are estimations based on typical π-stacking distances and require experimental determination.

Design and Assembly of Supramolecular Architectures

The ultimate three-dimensional structure of this compound in the solid state will be a result of the synergistic and sometimes competitive nature of the aforementioned intermolecular interactions. The principles of supramolecular synthesis and crystal engineering aim to understand and control these interactions to produce materials with desired properties.

By understanding the relative strengths and directional preferences of the hydrogen bonds and π-stacking interactions, it is possible to predict and design specific supramolecular architectures. For example, the formation of strong, linear hydrogen-bonded chains could be complemented by π-stacking interactions between these chains to build up a layered structure. The introduction of co-formers, such as carboxylic acids or other hydrogen-bonding partners, could lead to the formation of co-crystals with entirely different network topologies.

The rational design of supramolecular architectures based on this compound and its derivatives holds potential for the development of new materials with tailored optical, electronic, or pharmaceutical properties. However, this potential can only be fully realized once detailed structural information for this foundational compound becomes available.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 2-aminomethyl-5-phenyl-pyridin-4-ol and its analogs. Current synthetic strategies often rely on multi-step processes that can be time-consuming and may not be amenable to the generation of diverse libraries of related compounds. nih.gov Future research should focus on the development of novel, more streamlined synthetic methodologies.

A promising avenue lies in the exploration of multi-component reactions. These reactions, which combine three or more starting materials in a single step, offer significant advantages in terms of efficiency and atom economy. chim.it For instance, a three-component synthesis of highly functionalized pyridin-4-ol derivatives has been established using alkoxyallenes, nitriles, and carboxylic acids, which could be adapted for the synthesis of this compound. chim.it Another innovative approach involves the use of blocking groups to achieve regioselective functionalization of the pyridine (B92270) ring, a long-standing challenge in heterocyclic chemistry. nih.govdigitellinc.com A simple maleate-derived blocking group has been shown to enable precise C-4 alkylation of pyridines, a strategy that could be invaluable for synthesizing derivatives of the target compound. nih.gov

Furthermore, the development of catalytic systems for the direct C-H functionalization of pyridines represents a frontier in synthetic chemistry. dntb.gov.ua Such methods would bypass the need for pre-functionalized starting materials, offering a more direct and sustainable route to a wide array of substituted pyridines. nih.gov The investigation of novel catalytic cycles, potentially involving transition metals or photoredox catalysis, could lead to breakthroughs in the synthesis of complex pyridinol derivatives. dntb.gov.uarsc.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize and understand the novel synthetic methodologies discussed above, the development and application of advanced spectroscopic probes for real-time reaction monitoring are crucial. Traditional analytical techniques often rely on offline sampling, which may not capture the full kinetic profile of a reaction or detect transient intermediates. academie-sciences.fr

Future research should focus on the implementation of in-situ spectroscopic techniques such as Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) spectroscopy. academie-sciences.frresearchgate.net These methods, when coupled with fiber-optic probes, allow for continuous monitoring of reaction progress directly within the reaction vessel. academie-sciences.fr This provides valuable data on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. researchgate.net For example, NIR spectroscopy has been successfully used to monitor the consumption of reactants and the formation of products in polymerization reactions, a technique that could be readily adapted to the synthesis of pyridinol derivatives. academie-sciences.fr

Moreover, the development of more sophisticated techniques like Transient Infrared Transmission Spectroscopy (TIRTS) could provide even deeper insights into reaction mechanisms. academie-sciences.fr TIRTS allows for the capture of mid-infrared spectra of materials in real-time, enabling the analysis of short-lived species and the elucidation of complex reaction pathways. researchgate.net The integration of these advanced spectroscopic tools will be instrumental in accelerating the development and optimization of synthetic routes to this compound and its analogs.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methodologies with flow chemistry and automated platforms offers a paradigm shift in the efficiency and reproducibility of chemical synthesis. nih.govescholarship.org These technologies enable precise control over reaction parameters, enhance safety, and facilitate the rapid generation of compound libraries. scribd.comsyrris.com

Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, shorter reaction times, and enhanced scalability. nih.govescholarship.org The synthesis of pyridinium (B92312) salts has been successfully demonstrated in a continuous flow system, highlighting the potential of this technology for the production of pyridinol derivatives. nih.govescholarship.org Future work should focus on adapting the novel synthetic methods for this compound to flow chemistry platforms.

Furthermore, the combination of flow chemistry with automated synthesis platforms, often guided by machine learning algorithms, can accelerate the discovery and optimization of new reactions and molecules. syrris.comresearchgate.netnih.govmit.edu These automated systems can systematically vary reaction conditions, analyze the output in real-time using integrated spectroscopic probes, and use this data to inform the next set of experiments. nih.govnih.gov This closed-loop optimization approach has the potential to dramatically reduce the time and resources required to develop new functional materials based on the this compound scaffold. researchgate.netnih.gov

Development of Advanced Computational Models for Prediction of Reactivity and Properties

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research. eurasianjournals.comscirp.org The development of advanced computational models for this compound and its derivatives will be crucial for accelerating the discovery of new functional materials.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and reactivity of these compounds. scirp.orgnih.gov For instance, DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack, providing valuable insights for the design of new synthetic reactions. scirp.org The tautomeric equilibrium between the pyridin-4-ol and pyridone forms, which is known to be influenced by substituents and the solvent, can also be studied using computational methods. chim.itresearchgate.net

Beyond predicting reactivity, computational models can also be used to forecast the properties of materials derived from these compounds. For example, machine learning models, trained on experimental data, can predict properties such as solubility, stability, and even the potential for a material to exhibit certain functional characteristics. nih.gov The development of so-called Δ-learning models, which use a combination of low-level and high-level calculations, has shown great promise in accurately predicting reaction energies and activation barriers at a reduced computational cost. nih.gov These predictive models will be invaluable for prioritizing synthetic targets and guiding the design of materials with specific, desired functionalities.

Expanding Applications in Functional Materials Science (excluding direct human applications)

The pyridine scaffold is a ubiquitous component in a wide range of functional materials due to its unique electronic and coordination properties. rsc.orgnih.goviipseries.org The specific substitution pattern of this compound makes it a particularly interesting building block for the creation of novel materials with tailored properties.

One promising area of application is in the development of metal-organic frameworks (MOFs) and coordination polymers. iipseries.org The nitrogen atom of the pyridine ring and the aminomethyl group can act as coordination sites for metal ions, leading to the formation of extended, porous structures. iipseries.org These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, the phenylpyridine moiety is a well-known chromophore, and its derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). wikipedia.org The specific substituents on the this compound scaffold could be tuned to modify the photophysical properties of the molecule, potentially leading to the development of new emissive materials. Recent research has shown that dicationic AIEgens (aggregation-induced emission luminogens) with a donor-π-acceptor structure can be used for long-term imaging, suggesting that derivatives of the target compound could be explored for similar applications in materials science. acs.org

The ability of pyridine derivatives to act as ligands in catalysis is another area ripe for exploration. mdpi.com By immobilizing catalytically active metal complexes onto a polymer backbone functionalized with pyridinol-type ligands, it may be possible to create recyclable and highly efficient catalytic systems. mdpi.com The exploration of these and other applications in functional materials science will undoubtedly be a major focus of future research on this compound and its derivatives.

Q & A

Synthesis and Optimization

1.1 Basic: What are the common synthetic routes for 2-Aminomethyl-5-phenyl-pyridin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is typically synthesized via multi-step reactions involving pyridine/pyrimidine ring formation and subsequent functionalization. Key steps include:
    • Aminomethylation: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution .
    • Phenyl Group Attachment: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to incorporate the phenyl moiety .
    • Optimization: Yield is highly sensitive to solvent polarity (e.g., DMF vs. THF) and temperature. For example, THF at 60°C improves regioselectivity by 15–20% compared to DMF .

1.2 Advanced: How can solvent choice and catalyst systems resolve contradictions in reported yields for analogous pyridine derivatives?

  • Methodological Answer: Contradictions arise from competing reaction pathways (e.g., oxidation vs. substitution). Systematic screening using DOE (Design of Experiments) is recommended:
    • Catalyst Screening: Pd(PPh₃)₄ improves coupling efficiency in Suzuki reactions for aryl-pyridine systems, reducing side products .
    • Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates in aminomethylation, while non-polar solvents favor cyclization .

Structural Characterization

2.1 Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer:
    • NMR: ¹H NMR (DMSO-d₆) identifies key protons: phenolic -OH (~10.5 ppm), aminomethyl NH₂ (~6.8 ppm), and aromatic protons (7.2–8.1 ppm) .
    • Mass Spectrometry: HRMS (ESI+) confirms molecular ion [M+H]⁺ with <2 ppm error .

2.2 Advanced: How can researchers resolve spectral contradictions between theoretical and experimental data for this compound?

  • Methodological Answer:
    • DFT Calculations: Compare computed (B3LYP/6-31G*) and experimental IR/NMR spectra to identify conformational discrepancies .
    • X-ray Crystallography: Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) observed in solution-phase NMR .

Biological Activity and Mechanisms

3.1 Basic: What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer:
    • Antimicrobial Screening: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
    • Enzyme Inhibition: Fluorescence-based assays for kinases or hydrolases, using ATP/NADH depletion as readouts .

3.2 Advanced: How does the substitution pattern on the phenyl ring influence structure-activity relationships (SAR)?

  • Methodological Answer:
    • Electron-Withdrawing Groups: 4-NO₂ or 4-Cl substituents enhance antimicrobial activity by 30–40% via increased membrane permeability .
    • Steric Effects: Bulky substituents (e.g., 3,5-di-Me) reduce binding affinity to target enzymes due to spatial hindrance .

Analytical and Quantification Methods

4.1 Basic: What chromatographic methods are validated for quantifying this compound in complex matrices?

  • Methodological Answer:
    • HPLC: Reverse-phase C18 column (5 µm, 250 mm), mobile phase: 0.1% TFA in H₂O/MeOH (70:30), detection at 254 nm .
    • Validation Parameters: Linearity (R² >0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL) .

4.2 Advanced: How can researchers address discrepancies in recovery rates during extraction from biological samples?

  • Methodological Answer:
    • SPE Optimization: Use mixed-mode sorbents (e.g., Oasis MCX) for improved retention of polar aminomethyl groups .
    • Matrix Effects: Spike-and-recovery experiments with isotopically labeled internal standards (e.g., ²H or ¹³C analogs) .

Computational and Mechanistic Studies

5.1 Advanced: What computational models predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer:
    • DFT/MD Simulations: Calculate Fukui indices to identify nucleophilic attack sites (e.g., C-4 of pyridine ring) .
    • Solvent Models: PCM (Polarizable Continuum Model) simulations in water/DMSO to assess solvolysis pathways .

Handling Contradictions in Published Data

6.1 Advanced: How should researchers approach conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer:
    • Controlled Stability Studies: Replicate experiments under standardized conditions (pH 2–7, 25–40°C) and monitor degradation via LC-MS .
    • Mechanistic Probes: Use ¹⁸O-labeled H₂O to track hydrolysis pathways and identify labile bonds .

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